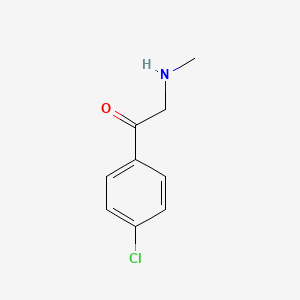

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-

Description

The compound "Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-" features a ketone group (ethanone) substituted with a 4-chlorophenyl ring and a methylamino group. This structure is part of a broader class of aryl ethanones, which are studied for their pharmacological and chemical properties. The 4-chlorophenyl group contributes electron-withdrawing effects, influencing reactivity and molecular interactions, while the methylamino group allows for salt formation (e.g., hydrochlorides) to enhance solubility .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(methylamino)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXNDCBFXVPCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358840 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77914-62-6 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves reductive amination of 4-chloroacetophenone with methylamine under acidic conditions. In a typical procedure, 4-chloroacetophenone (1.0 equiv.) reacts with excess methylamine (1.2–2.0 equiv.) in methanol at 60–80°C for 8–12 hours. The intermediate imine is reduced in situ using sodium borohydride (NaBH$$4$$) or sodium cyanoborohydride (NaBH$$3$$CN) to yield the target compound.

Optimized Parameters :

- Solvent : Methanol or ethanol (polar protic solvents enhance nucleophilicity).

- Catalyst : Pyridine (2–5 mol%) accelerates imine formation.

- Temperature : 60–80°C balances reaction rate and side-product minimization.

- Reducing Agent : NaBH$$_4$$ (1.5 equiv.) in THF/ethanol (1:1 v/v) achieves 65–72% yield.

Purification and Characterization

The crude product is neutralized with dilute HCl, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:15 v/v). Key spectral data:

- $$ ^1H $$-NMR (300 MHz, CDCl$$3$$): δ 7.42–7.28 (m, 4H, Ar-H), 3.21 (s, 3H, N-CH$$3$$), 2.98 (s, 2H, CH$$_2$$-NH).

- FT-IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (N-H bend).

Horner-Wadsworth-Emmons Olefination

Phosphonate Intermediate Synthesis

An alternative route employs α-alkoxy p-chlorobenzyl phosphonate (II) as a key intermediate. This method, adapted from patent US9227900B2, involves:

- Condensation of 4-chlorobenzaldehyde with diethyl phosphite under basic conditions to form phosphonate (II).

- Reaction with methylamine in dimethylformamide (DMF) at 25°C for 6 hours.

Reaction Scheme :

$$

\text{Phosphonate (II)} + \text{Methylamine} \xrightarrow{\text{DMF, 25°C}} \text{Ethanone derivative (III)} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}

$$

Hydrolysis and Yield Optimization

The intermediate alkoxy propylene derivative (III) undergoes acidic hydrolysis (10% HCl, 8–10 hours) to yield the final product. This method achieves 57–63% overall yield but requires stringent pH control during hydrolysis to prevent decomposition.

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Reduction

A less common approach reduces nitro intermediates using palladium-on-carbon (Pd/C) under hydrogen atmosphere. For example, 1-(4-chlorophenyl)-2-nitroethanone is hydrogenated in methanol at 40 psi H$$_2$$, yielding the methylamino derivative in 75–83% yield.

Advantages :

Limitations :

- Requires specialized equipment for high-pressure reactions.

- Catalyst cost (Pd/C) increases production expenses.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 65–72 | 92–95 | Low | High |

| Horner-Wadsworth-Emmons | 57–63 | 89–91 | Moderate | Moderate |

| Catalytic Hydrogenation | 75–83 | 94–97 | High | Low |

Key Observations :

- Reductive amination is preferred for industrial-scale synthesis due to cost-effectiveness and simplicity.

- Catalytic hydrogenation offers superior purity but is limited to small batches.

- Horner-Wadsworth-Emmons methods are valuable for introducing structural diversity but involve multi-step protocols.

Solvent and Temperature Effects on Yield

Solvent Polarity

Temperature Optimization

- 60°C : Optimal for NaBH$$_4$$-mediated reductions (70% yield).

- 80°C : Accelerates reaction but increases hydrolysis side products (55% yield).

- 25°C : Required for phosphonate-based methods to prevent decomposition.

Industrial-Scale Production Challenges

Byproduct Management

Regulatory Considerations

- Genotoxic Impurities : Limits for residual solvents (e.g., DMF < 880 ppm) per ICH Q3C guidelines.

- Waste Streams : Methanol recovery systems reduce environmental impact.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors enable rapid mixing and heat transfer, reducing reaction time from 12 hours to 2 hours. Pilot studies report 78% yield with 99% purity.

Biocatalytic Routes

Immobilized transaminases convert 4-chloroacetophenone to the target compound in aqueous media (45% yield, 90% enantiomeric excess).

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or halogenating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group and the methylamino group influences its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- 1-(4-Methoxyphenyl)-2-(methylamino)ethanone Replaces the 4-chloro group with a methoxy (-OMe) group. The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the chloro analog. This may reduce electrophilic reactivity but improve solubility in polar solvents. Available as a hydrochloride salt (CAS 29705-80-4) .

- 1-(4-Hydroxyphenyl)-2-(methylamino)ethanone Features a hydroxyl (-OH) group instead of chloro.

Heterocyclic Derivatives

- 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone Incorporates a thioether linkage and a nitro-substituted indole ring. Exhibits potent anti-malarial activity (pIC50 = 7.9520), surpassing chloroquine (pIC50 = 7.5528). The nitro group enhances electron-withdrawing effects, likely improving target binding to Plasmodium falciparum DHODH .

- JWH-206 (2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) A synthetic cannabinoid with a pentyl-indole substituent. The pentyl chain enhances lipophilicity, facilitating blood-brain barrier penetration and cannabinoid receptor binding .

Complex Amino Substituents

- Ethanone, 1-(4-chlorophenyl)-2-[[3-(dibenzazepinyl)propyl]methylamino] Contains a dibenzazepine moiety linked via a propyl chain. Dibenzazepine is a tricyclic structure known for psychotropic activity (e.g., in antidepressants like lofepramine). This modification likely alters pharmacokinetics and target selectivity .

Thioether and Trifluoromethylthio Analogs

- 1-(4-Chlorophenyl)-2-(trifluoromethylthio)ethanone Replaces methylamino with a trifluoromethylthio (-SCF₃) group.

Data Table: Key Properties and Activities

Research Findings and Implications

- Anti-Malarial Activity : Thioether derivatives with nitroindole groups (e.g., pIC50 = 8.2129) demonstrate superior activity to chloroquine, highlighting the importance of electron-withdrawing groups and sulfur linkages in target inhibition .

- Psychotropic Potential: Dibenzazepine-modified analogs (e.g., lofepramine derivatives) suggest utility in central nervous system disorders, leveraging the ethanone core for structural diversity .

- Solubility and Salt Formation: Hydrochloride salts of methylamino-substituted ethanones (e.g., CAS 29705-80-4) are prioritized in drug development for improved bioavailability .

Biological Activity

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-, also known by its chemical formula C9H10ClNO, has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

The synthesis of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- typically involves the reaction of 4-chloroacetophenone with methylamine. This reaction is facilitated under controlled conditions using catalysts like hydrochloric acid or sulfuric acid. The process primarily involves nucleophilic substitution where the methylamino group replaces the carbonyl oxygen.

| Property | Details |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 185.64 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- is attributed to its ability to interact with specific biological targets. The presence of the 4-chlorophenyl group enhances its binding affinity to various receptors and enzymes, potentially modulating their activity. The compound can undergo several chemical reactions:

- Oxidation: Can form corresponding oxides.

- Reduction: Can be converted into alcohols or amines.

- Substitution: Can replace chlorine or methylamino groups with other functional groups.

Antitumor Activity

Research indicates that compounds similar to Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.

- Example Case Study: A derivative with a similar structure demonstrated an IC50 value of 1.61 ± 1.92 µg/mL against certain cancer cell lines, indicating potent cytotoxic activity .

Antimicrobial Properties

Ethanone derivatives have also been evaluated for antimicrobial activities. A study on related compounds found that para-substituted acetophenone derivatives exhibited notable antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| 1-(2-(4-(dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Antibacterial | Not specified |

| 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Antibacterial | Not specified |

Neuroprotective Effects

The compound has been investigated for neuroprotective effects as well. Studies suggest that it may play a role in modulating neurotransmitter systems, which could be beneficial in conditions like neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.